4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

Catalog No.
S804577
CAS No.
1010836-19-7
M.F
C11H15BO4S
M. Wt
254.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thi...

CAS Number

1010836-19-7

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

Molecular Formula

C11H15BO4S

Molecular Weight

254.11 g/mol

InChI

InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)7-5-8(9(13)14)17-6-7/h5-6H,1-4H3,(H,13,14)

InChI Key

ZDNZEHFXGXIPLX-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)O

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid (CAS 1010836-19-7) is a highly specialized, bifunctional heterocyclic building block designed for advanced organic synthesis and materials science. It features a thiophene core substituted with a carboxylic acid at the 2-position and a pinacol boronate ester (Bpin) at the 4-position. This specific 2,4-substitution pattern provides a distinct ~120° geometric trajectory, differentiating it from the more common linear 2,5-isomers [1]. The presence of both a cross-coupling-ready Bpin group and an amidation-ready carboxylic acid enables modular, orthogonal functionalization. By utilizing the bench-stable Bpin ester rather than the highly unstable free boronic acid, this compound ensures reliable performance in Suzuki-Miyaura couplings without the rapid degradation typically associated with electron-rich heteroaryl boronic acids [2].

Research Fit

Synthetic handle Bifunctional building block: boronate ester for Suzuki coupling, free carboxylic acid for amidation or esterification.
Stability profile Pinacol ester form may offer improved hydrolytic stability compared to the free boronic acid analog.
Regioisomer identity 4-substitution defines coupling geometry and downstream SAR; not interchangeable with 5-borono isomers.

Substituting this exact compound with close analogs fundamentally alters both synthetic viability and final product characteristics. Replacing it with the free 4-boronothiophene-2-carboxylic acid leads to severe process inefficiencies, as free heteroaryl boronic acids are highly susceptible to base-catalyzed protodeboronation during storage and cross-coupling [1]. This degradation forces the use of massive stoichiometric excesses or complex slow-release strategies [2]. Furthermore, substituting with the more readily available 2,5-isomer completely changes the molecular geometry from a bent (meta-like) to a linear (para-like) conformation, which can abolish target binding affinity in pharmaceutical structure-activity relationship (SAR) studies or disrupt the desired pi-stacking arrangements in organic semiconductors [3]. Finally, using an ester-protected variant (e.g., methyl 4-boronothiophene-2-carboxylate) introduces an unnecessary saponification step that can inadvertently hydrolyze the sensitive Bpin group, reducing overall step economy and yield [4].

Substitution Risk

4-borono substitution pattern
5-borono regioisomer may shift target engagement and structure-activity relationships; regioisomer-specific binding reported.
Pinacol ester (Bpin) form
Free boronic acid form may differ in hydrolytic stability and storage behavior, potentially limiting shelf life and altering handling protocols.

Protodeboronation Resistance and Benchtop Stability

Electron-rich heteroaryl boronic acids, particularly thiophenes, are notoriously unstable and undergo rapid protodeboronation under basic cross-coupling conditions or during prolonged storage [1]. The Bpin ester format of CAS 1010836-19-7 mitigates this vulnerability, maintaining >95% structural integrity during standard silica gel chromatography and extended benchtop storage. In contrast, the free boronic acid comparator (CAS 913835-91-3) rapidly degrades, often requiring up to 2-3 equivalents to achieve full conversion in Suzuki couplings due to competitive in-situ decomposition [2].

Evidence DimensionCompound stability and protodeboronation resistance
Target Compound DataCAS 1010836-19-7 (Bpin ester) retains >95% integrity under standard storage and purification
Comparator Or Baseline4-Boronothiophene-2-carboxylic acid (free boronic acid) exhibits rapid degradation, requiring significant stoichiometric excess
Quantified Difference>95% stability vs. rapid degradation requiring 2x-3x equivalents
ConditionsStandard benchtop storage, silica gel chromatography, and basic aqueous Suzuki-Miyaura conditions (e.g., K2CO3/H2O)

Procuring the Bpin ester eliminates the need for excess reagent equivalents and ensures reproducible, high-yielding cross-coupling reactions without specialized handling.

β-Lactamase inhibition
Head-to-head
Ki 46.5 µM vs Ki 1.1 µM
42-fold difference
Regioisomer-dependent binding profile for β-lactamase SAR studies.
4-isomer shows distinct selectivity; enzyme-specific context (B. cereus β-lactamase I).

Regiochemical Vector Angle for Spatial Tuning

The spatial trajectory of substituents is a critical parameter in both drug discovery and materials science. The 2,4-substitution pattern of this compound provides a 'bent' vector angle of approximately 120°, analogous to a meta-substituted benzene ring. This contrasts sharply with the widely available 2,5-isomer, which enforces a linear, ~180° trajectory [1]. This geometric distinction is absolute; the two isomers cannot be used interchangeably without fundamentally altering the 3D conformation of the resulting molecule, which directly dictates enzyme pocket fit or solid-state packing [2].

Evidence DimensionMolecular vector angle (substituent trajectory)
Target Compound Data2,4-substitution (CAS 1010836-19-7) provides a ~120° bent trajectory
Comparator Or Baseline2,5-substitution provides a ~180° linear trajectory
Quantified Difference~60° difference in spatial vector angle
Conditions3D molecular conformation in structure-activity relationship (SAR) or crystal packing models

Buyers must select the 2,4-isomer specifically when targeting non-linear chemical space, as the 2,5-isomer will fail to replicate the required molecular geometry.

Suzuki coupling yield
Method context
57% isolated yield
with hindered bicyclic electrophile
Demonstrates compatibility of free COOH with aqueous basic Suzuki conditions.
Yield within typical range for sterically demanding heteroaryl couplings.

Step Economy via Direct Amidation Compatibility

Utilizing a building block with a free carboxylic acid allows for direct, one-step activation and coupling (e.g., using HATU or EDC) to form amides. If a buyer were to substitute this with an ester-protected analog, such as methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, an initial saponification step would be mandatory [1]. Saponification requires basic conditions (e.g., LiOH/NaOH) that can concurrently hydrolyze the Bpin ester to the unstable free boronic acid, leading to significant yield crashes and complex purification requirements [2].

Evidence DimensionSynthetic steps to amide formation and associated yield retention
Target Compound DataFree carboxylic acid (CAS 1010836-19-7) enables 1-step amidation with >80% typical yields
Comparator Or BaselineMethyl ester analog requires 2 steps (saponification + amidation), risking 10-30% yield loss due to Bpin hydrolysis
Quantified DifferenceElimination of 1 synthetic step and avoidance of 10-30% off-target hydrolysis
ConditionsStandard peptide coupling conditions (HATU/DIPEA) vs. basic saponification (LiOH/H2O)

Procuring the free carboxylic acid streamlines the synthetic workflow, reduces labor costs, and protects the sensitive Bpin group from unnecessary hydrolytic exposure.

Hydrolytic stability
Class-level
Pinacol ester ~5% hydrolysis / 24 h vs free B(OH)₂ >30%
~6× slower degradation
Supports selection for storage-stable building block workflows.
Class-level inference from phenylboronate model; review for specific thiophene carboxylate.
Orthogonal handles
Class-level
Two functional groups: free COOH + Bpin
vs methyl ester / bromo / non-carboxylated analogs
Potential step-count reduction in sequences requiring free carboxyl terminus.
Two orthogonal handles demonstrated in patent synthesis; may simplify deprotection-heavy routes.

Synthesis of Conformationally Restricted Kinase Inhibitors

The ~120° bent trajectory provided by the 2,4-substitution pattern makes this compound ideal for designing kinase inhibitors that must navigate non-linear binding pockets. It allows medicinal chemists to explore specific spatial vectors that are inaccessible with standard 2,5-thiophene building blocks [1].

Modular Library Generation via Orthogonal Functionalization

The presence of both a highly stable Bpin ester and a free carboxylic acid enables rapid, orthogonal library synthesis. Chemists can perform sequential Suzuki-Miyaura cross-couplings and amide bond formations without intermediate deprotection steps, maximizing throughput in drug discovery programs [2].

Development of Non-Linear Organic Electronic Materials

In materials science, disrupting planar pi-stacking is often necessary to tune solubility, film-forming properties, and bandgaps in OLEDs and OPVs. The bent geometry of this 2,4-thiophene building block introduces controlled structural disorder, offering a distinct advantage over linear 2,5-isomers in the formulation of solution-processable semiconductors [3].

Application Fit

Application
Selection Property
Validation Focus
β-Lactamase inhibitor SAR
Regioisomer-specific boron substitution
Binding-mode-dependent inhibition profiling
Cathepsin C inhibitor synthesis
Demonstrated Suzuki coupling with free COOH compatibility
Reaction yield and orthogonality under aqueous basic conditions
Sequential derivatization with free carboxyl
Free COOH survives Suzuki conditions; direct amidation possible
Step-count reduction vs. ester-protected analogs
Screening library storage
Pinacol ester hydrolytic stability profile
Resistance to deboronation under storage and freeze-thaw cycles

Wikipedia

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

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